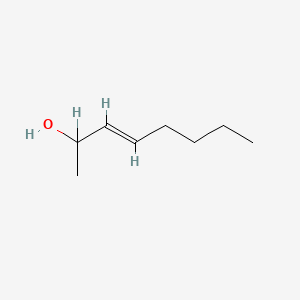

3-Octen-2-OL

Beschreibung

Contextual Significance in Chemical and Biological Sciences

With the molecular formula C₈H₁₆O, 3-octen-2-ol is classified as a fatty alcohol, which is an aliphatic alcohol with a carbon chain of at least six atoms. foodb.ca It is also considered a short-chain oxylipin, a class of oxygenated fatty acid derivatives involved in biological signaling. This dual classification underscores its importance in both chemical synthesis and biological processes.

In the realm of chemical sciences, this compound serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a double bond, allows for a variety of chemical reactions, including oxidation to form 3-octen-2-one (B105304) and reduction to 3-octanol (B1198278). These reactions open pathways to the synthesis of more complex molecules with potential applications in pharmaceuticals and other industries. ontosight.ai

From a biological perspective, this compound is recognized as a volatile organic compound (VOC) and a semiochemical, a chemical substance that carries a message. rothamsted.ac.ukembrapa.br It is found in various natural sources, including plants and fungi, where it can act as a signaling molecule. ontosight.aivulcanchem.com For instance, it has been identified as a component of plant volatiles that can attract or repel insects, suggesting its potential use in environmentally friendly pest control methods. ontosight.aifrontiersin.orgmdpi.com Research has also highlighted its role in the flavor and fragrance industries due to its characteristic mushroom-like, creamy, and earthy aroma. thegoodscentscompany.comchemicalbook.com

Isomeric Considerations in Research

The properties and biological activity of this compound are heavily influenced by its isomeric forms. The compound exists as stereoisomers due to the presence of a chiral center at the second carbon and a double bond between the third and fourth carbons, which can have either a cis (Z) or trans (E) configuration. vulcanchem.com This results in four possible stereoisomers: (2R, 3E), (2S, 3E), (2R, 3Z), and (2S, 3Z).

The different isomers of this compound can exhibit distinct biological activities. For example, in the context of insect communication, specific enantiomers of a related compound, 1-octen-3-ol (B46169), have been shown to elicit different behavioral responses in various insect species. researchgate.netfrontiersin.org This highlights the importance of separating and studying the individual isomers of this compound to fully understand their specific roles in biological systems.

Spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are crucial for the differentiation of these isomers. vulcanchem.com The spatial arrangement of the atoms in the cis and trans isomers leads to subtle differences in their physical properties, such as boiling point and polarity, which can be exploited for their separation and identification. vulcanchem.com

Table 1: Properties of this compound Isomers

| Property | (Z)-3-Octen-2-ol | (E)-3-Octen-2-ol |

|---|---|---|

| CAS Number | 69668-89-9 | 57648-55-2 |

| Boiling Point | ~170–180 °C (estimated) | 178.8 °C |

| Odor Profile | Earthy, mushroom-like | Similar, less intense |

Source: vulcanchem.com

The synthesis of specific isomers is a key area of research, often involving stereoselective methods to produce the desired configuration. perfumerflavorist.com The ability to synthesize and test pure isomers is essential for elucidating their precise biological functions and for the development of targeted applications in areas such as pest management and fragrance formulation.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

76649-14-4 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

oct-3-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3 |

InChI-Schlüssel |

YJJIVDCKSZMHGZ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(C)O |

Kanonische SMILES |

CCCCC=CC(C)O |

Dichte |

0.826-0.836 |

Physikalische Beschreibung |

Colourless liquid; sweet, creamy, buttery lactone odour |

Löslichkeit |

insoluble in water and fats Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Biosynthesis and Natural Occurrence of 3 Octen 2 Ol

The formation of 3-octen-2-ol in nature, particularly within fungal species, is a complex enzymatic process. This section details the key pathways and molecular players involved in its synthesis.

Linoleic Acid as a Precursor

The primary building block for the biosynthesis of this compound is linoleic acid, a polyunsaturated fatty acid. wikipedia.orgnih.gov Fungi, such as those from the Aspergillus and Penicillium genera, utilize linoleic acid as a substrate for a series of oxidative reactions that ultimately yield a variety of volatile compounds, including this compound. vulcanchem.com The concentration and availability of linoleic acid within the fungal cells can influence the rate and quantity of this compound produced. jmb.or.kr In some fungi, such as Penicillium atrovenetum, linoleic acid is a major fatty acid component, particularly in the spores. unl.edu The metabolism of fatty acids is crucial for these processes, with studies showing that ε-poly-l-lysine can enhance linoleic acid levels in citrus fruit, which is relevant to the fruit's defense against Penicillium digitatum. nih.gov

Role of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL)

The conversion of linoleic acid into this compound is a multi-step enzymatic cascade primarily mediated by two key enzyme families: lipoxygenases (LOX) and hydroperoxide lyases (HPL). wikipedia.orgnih.gov

Lipoxygenases (LOX): These enzymes catalyze the initial step, which is the dioxygenation of linoleic acid. This reaction introduces molecular oxygen into the fatty acid chain, leading to the formation of a hydroperoxide intermediate. wikipedia.orgnih.govuu.nl Specifically, in the pathway leading to (R)-(-)-1-octen-3-ol, a related C8 alcohol, lipoxygenase transforms linoleic acid into (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE). nih.govjmb.or.kr

Hydroperoxide Lyases (HPL): Following the action of LOX, hydroperoxide lyases cleave the hydroperoxide intermediate. wikipedia.orgnih.govuu.nl This cleavage results in the formation of shorter-chain volatile compounds, including the eight-carbon alcohol this compound, and a corresponding oxo-acid. wikipedia.org The coordinated action of LOX and HPL is essential for the efficient production of these volatile compounds in fungi. nih.govresearchgate.net

The pathway has been well-established in the button mushroom, Agaricus bisporus, where linoleic acid is converted to 10-hydroperoxide (10-HPOD), which is then cleaved to produce 1-octen-3-ol (B46169) and 10-oxodecanoic acid. nih.govresearchgate.net

Specific Enzyme Characterization in Biosynthesis

Research has focused on identifying and characterizing the specific enzymes from the LOX and HPL families that are responsible for this compound production in various fungi. In Agaricus bisporus, four putative genes involved in this oxylipin biosynthesis have been identified: one lipoxygenase gene (AbLOX), two linoleate (B1235992) diol synthase genes (AbLDS1 and AbLDS2), and one hydroperoxide lyase gene (AbHPL). nih.govresearchgate.net Studies have shown that AbLOX and AbHPL work in concert to catalyze the conversion of linoleic acid to 1-octen-3-ol, with optimal activity at a temperature of 35°C and a pH of 7.2. nih.govresearchgate.net In contrast, the combination of AbLDS1, AbLDS2, and AbHPL did not yield 1-octen-3-ol. nih.govresearchgate.net

In Aspergillus nidulans, enzymes known as Ppo's (psi-producing oxygenases) have been implicated. Recombinant A. nidulans PpoC can convert linoleic acid to (R)-10-HPO, which can then be further transformed into various C8 volatiles, including 1-octen-3-ol. peerj.com However, studies with Aspergillus flavus suggest that other enzymes may also be involved, as the loss of Ppo genes and a lipoxygenase did not eliminate 1-octen-3-ol formation. peerj.com Another type of enzyme, a diol synthase, has been characterized in Penicillium oxalicum. nih.gov

Genetic Basis of Biosynthesis

The production of this compound is underpinned by the expression of specific genes encoding the necessary biosynthetic enzymes. In Tricholoma matsutake, the genes for lipoxygenase-1 and hydroperoxide lyase have been successfully expressed in the yeast Saccharomyces cerevisiae, enabling the biosynthesis of (R)-(-)-1-octen-3-ol from linoleic acid. nih.govjmb.or.kr This demonstrates the genetic foundation of the pathway and the potential for its reconstruction in heterologous hosts.

Studies in Agaricus bisporus have shown a direct correlation between the expression level of the AbLOX gene and the yield of 1-octen-3-ol. nih.gov Antisense knockdown of AbLOX resulted in a decreased production of the volatile compound. nih.govresearchgate.net Similarly, in Aspergillus luchuensis, a fatty acid oxygenase gene, ppoC, has been identified as necessary for the production of 1-octen-3-ol. researchgate.net The genetic machinery for producing these compounds appears to be widespread among fungi, with homologous genes found across different species. nih.gov

Natural Sources and Distribution

This compound is a naturally occurring compound found in a variety of organisms, but it is most prominently associated with the fungal kingdom.

Fungi and Molds as Producers

A wide range of fungi and molds are known to produce this compound, which often contributes to their characteristic earthy or mushroom-like aroma. wikipedia.orgchemicalbook.comannualreviews.org It is a common volatile organic compound emitted by species within the genera Aspergillus, Penicillium, and Fusarium. chemicalbook.com The compound is a well-known metabolite of Penicillium paneum, where it acts as a germination self-inhibitor. oup.com It is also produced by edible mushrooms, such as Agaricus bisporus (button mushroom) and Tricholoma matsutake. wikipedia.orgjmb.or.krnih.gov The production of 1-octen-3-ol is also noted in Aspergillus flavus conidia upon cell disruption. peerj.com The presence of this compound is so characteristic that it is often used as an indicator of fungal growth and spoilage in stored grains and damp indoor environments. wikipedia.orgoup.com

Table 1: Selected Fungi and Molds Producing C8 Volatiles, Including this compound

| Fungal Species | Common Name/Association | Reference |

|---|---|---|

| Agaricus bisporus | Button Mushroom | nih.govresearchgate.net |

| Aspergillus species | Common Molds | vulcanchem.comchemicalbook.com |

| Penicillium species | Common Molds | vulcanchem.comchemicalbook.com |

| Tricholoma matsutake | Matsutake Mushroom | nih.govjmb.or.kr |

| Penicillium paneum | Cheese Mold | oup.com |

| Aspergillus flavus | Mold on Crops | peerj.com |

Occurrence in Plants

This compound and its related ketone, 3-octen-2-one (B105304), have been identified as volatile organic compounds (VOCs) in a variety of plants. These compounds contribute to the characteristic aroma and flavor profiles of many fruits, vegetables, and herbs. Research indicates that the (Z)-isomer of this compound is a minor component in the VOC profiles of plants. vulcanchem.com For instance, it is found in olive oil, where it contributes to the complexity of the aroma. vulcanchem.com The concentration of such compounds can be influenced by processing methods, with higher levels retained in less refined products like extra virgin olive oil. vulcanchem.com

The compound has been reported in soybeans and tomatoes. thegoodscentscompany.com In the family Poaceae, which includes major cereal grains, this compound has also been detected. foodb.ca Specifically, its related ketone, 3-octen-2-one, has been identified in ginger (Zingiber officinale), bearberry (Arctostaphylos uva-ursi), and the aquatic plant Ceratophyllum demersum. nih.govsemanticscholar.org The presence of these compounds is not limited to the raw plant material; they have also been noted in processed plant-based foods, such as cooked rice and malt. iiitd.edu.inperfumerflavorist.com In some plants, these compounds may play a role in defense mechanisms, with studies showing that this compound can induce the expression of defense-related genes.

Table 1: Presence of this compound and Related Compounds in Various Plant Species

| Plant Species | Common Name | Compound Identified | Reference |

| Glycine max | Soybean | This compound | thegoodscentscompany.com |

| Solanum lycopersicum | Tomato | This compound | thegoodscentscompany.com |

| Olea europaea | Olive (in oil) | (Z)-3-Octen-2-ol | vulcanchem.com |

| Poaceae Family | Grasses/Cereals | This compound | foodb.ca |

| Zingiber officinale | Ginger | 3-Octen-2-one / 1-Octen-3-ol | nih.govunirioja.es |

| Arctostaphylos uva-ursi | Bearberry | 3-Octen-2-one | nih.gov |

| Ceratophyllum demersum | Coontail | 3-Octen-2-one | nih.gov |

| Oryza sativa | Rice (cooked) | 3-Octen-2-one | perfumerflavorist.com |

| Hordeum vulgare | Barley (in Malt) | 1-Octen-3-ol | iiitd.edu.in |

Presence and Role in Marine Algae

In marine ecosystems, C8-volatile compounds, including derivatives of this compound, are significant components of the complex mixture of volatile organic compounds produced by algae. perfumerflavorist.com Research has identified 3,5-octadien-2-ol (B3386073) and the related ketone 3,5-octadien-2-one as key odorants in several species of microalgae. frontiersin.orgvliz.be

These compounds are products of fatty acid oxidation and contribute to the characteristic "marine" or "fishy" scent of algal biomass. perfumerflavorist.com For example, 3,5-octadien-2-one is a major compound contributing to the mushroom and earthy smell of microalgae such as Nannochloropsis oceanica and Tetraselmis chuii. frontiersin.org A patented method for determining the organoleptic quality of protein-rich microalgal biomass, particularly from the Chlorella genus, uses the content of several volatile compounds, including 3,5-octadien-2-ol (referred to as 3-octen-2-one in the patent). google.comgoogleapis.com This indicates the compound's importance in the sensory profile of algae-based products. google.com Furthermore, some of these volatile compounds, like 1-octen-3-ol, are known to act as signaling molecules that can induce defense responses in marine algae against pathogens. researchgate.netresearchgate.net

Table 2: Identification of this compound Related Compounds in Marine Algae

| Algae Species | Compound Identified | Reference |

| Chlorella genus | 3,5-Octadien-2-ol (or 3-Octen-2-one) | google.com |

| Nannochloropsis oceanica | 3,5-Octadien-2-one | frontiersin.org |

| Tetraselmis chuii | 3,5-Octadien-2-one | frontiersin.orgsensalg.fr |

| Rhodomonas salina | 3,5-Octadien-2-one | sensalg.fr |

| Phaeodactylum tricornutum | 3,5-Octadien-2-one | sensalg.fr |

| Neowestiellopsis persica | This compound | researchgate.net |

Identification in Other Biological Systems

The occurrence of this compound is not restricted to plants and algae; it has also been identified in a range of other biological systems, most notably in fungi and animals. In fungi, particularly species of Aspergillus and Penicillium, the (Z)-isomer of this compound is produced through the oxidation of fatty acid precursors like linoleic acid. vulcanchem.com The compound is a well-known "mushroom alcohol," contributing significantly to the characteristic earthy and mushroom-like aroma of many fungal species. thegoodscentscompany.comannualreviews.org For instance, 1-octen-3-ol, a closely related compound, is a nearly ubiquitous metabolite found in both mushrooms and molds. annualreviews.org

Table 3: Occurrence of this compound and Related Compounds in Other Biological Systems

| Biological System | Specific Organism/Product | Compound Identified | Reference |

| Fungi | Aspergillus spp. | (Z)-3-Octen-2-ol | vulcanchem.com |

| Fungi | Penicillium spp. | (Z)-3-Octen-2-ol | vulcanchem.com |

| Fungi | General (Mushrooms) | This compound | thegoodscentscompany.com |

| Animal | Fish Oil | This compound | foodb.ca |

| Animal | Krill | This compound | foodb.cafoodb.ca |

| Animal | Fish (cooked) | 3-Octen-2-one | perfumerflavorist.com |

| Animal | Chicken (cooked) | 3-Octen-2-one | perfumerflavorist.com |

| Animal | Beef (cooked) | 3-Octen-2-one | perfumerflavorist.com |

Metabolism and Biotransformation of 3 Octen 2 Ol

Interconversion with Related Ketones, such as 3-Octen-2-one (B105304)

The metabolic relationship between 3-Octen-2-ol and its corresponding ketone, 3-Octen-2-one, is a classic example of alcohol-ketone interconversion through oxidation-reduction reactions. This biotransformation is a reversible process catalyzed by specific enzymes within an organism.

Research has demonstrated this conversion in plant tissues. When potato tubers (Solanum tuberosum L.) were treated with the vapors of 3-Octen-2-one, subsequent analysis of the volatile metabolites produced by the tubers identified the corresponding secondary alcohol, this compound . This indicates that the plant's metabolic machinery actively reduces the ketone group (C=O) of 3-Octen-2-one to a hydroxyl group (-OH), yielding this compound. Conversely, the oxidation of this compound can form 3-Octen-2-one, completing the interconversion cycle.

Table 1: Observed Metabolic Conversion in Potato Tubers

| Precursor Compound | Metabolite Detected | Organism | Metabolic Process |

|---|

Enzymatic Reduction and Oxidation Processes

The interconversion between this compound and 3-Octen-2-one is governed by specific enzymatic activities. The reduction of α,β-unsaturated ketones like 3-Octen-2-one is a well-documented biocatalytic process, often employed for the synthesis of valuable chiral alcohols.

A variety of enzymes, broadly classified as oxidoreductases, are responsible for these transformations.

Ketoreductases (KREDs) and Alcohol Dehydrogenases : These enzymes are pivotal in the reduction of ketones. Studies on Baker's yeast (Saccharomyces cerevisiae) show its capacity to reduce various prochiral ketones to their corresponding alcohols researchgate.netnih.govnih.gov. Specifically, yeast cells have been used to effectively reduce 2-octanone, a related saturated ketone, to 2-octanol dss.go.th. This reaction is catalyzed by enzymes like alcohol dehydrogenase, which requires a cofactor such as NAD(H) for the transfer of hydride to the carbonyl carbon dss.go.th. It is through the action of these types of enzymes that 3-Octen-2-one is reduced to this compound.

Ene-reductases : Found in the 'Old Yellow Enzyme' family of flavoproteins, ene-reductases catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones nih.gov. This class of enzymes can act on compounds like 3-Octen-2-one to first reduce the C=C double bond before a ketoreductase reduces the carbonyl group, or they can work in concert with KREDs in whole-cell systems.

Perakine Reductase (PR) : This enzyme has been shown to be effective in the enantioselective reduction of a diverse range of α,β-unsaturated ketones, producing α-chiral allylic alcohols acs.org.

The oxidation of this compound back to 3-Octen-2-one is the reverse reaction, often catalyzed by the same dehydrogenases, depending on the cellular redox state (e.g., the NAD+/NADH ratio) and substrate availability.

Table 2: Key Enzyme Families in the Biotransformation of this compound and Related Ketones

| Enzyme Family | Metabolic Reaction | Substrate Class | Example Organism |

|---|---|---|---|

| Alcohol Dehydrogenases | Ketone Reduction / Alcohol Oxidation | Ketones, Alcohols | Saccharomyces cerevisiae (Yeast) |

| Ketoreductases | Ketone Reduction | Ketones (incl. α,β-unsaturated) | Various microorganisms |

| Ene-reductases | C=C Double Bond Reduction | α,β-Unsaturated Compounds | Various microorganisms |

Metabolic Pathways in Specific Organisms

This compound is a naturally occurring volatile organic compound (VOC) found in various organisms, where it originates from the metabolism of larger biomolecules, primarily polyunsaturated fatty acids (PUFAs). The formation of C8 compounds like this compound is a known branch of fatty acid oxidation.

The central pathway involves the enzymatic oxygenation of PUFAs such as linoleic acid and arachidonic acid.

Initiation by Lipoxygenases (LOX) : The process begins with the action of lipoxygenase (LOX) enzymes, which are non-heme iron-containing dioxygenases nih.gov. These enzymes insert molecular oxygen into PUFAs to form hydroperoxy fatty acids nih.gov.

Cleavage by Hydroperoxide Lyase (HPL) : The resulting unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) enzymes. This cleavage results in the formation of shorter-chain volatile compounds, including various C8 aldehydes and ketones nih.gov.

Final Reduction : The C8 ketones, such as 1-octen-3-one or 3-octen-2-one, can then be reduced by the aforementioned ketoreductases and dehydrogenases to their corresponding alcohols, including 1-octen-3-ol (B46169) and this compound wikipedia.org.

This pathway is prevalent in a wide range of organisms:

Fungi : Fungi are well-known producers of C8 volatiles, which contribute to their characteristic "mushroom" or "moldy" aroma thegoodscentscompany.com. For instance, the related compound 1-octen-3-ol is produced by fungi like Agaricus bisporus (common mushroom) and Aspergillus species through the lipoxygenase pathway researchgate.netmdpi.com. The enzymatic machinery for ketone reduction is also robust in fungi, as seen in Baker's yeast dss.go.th.

Plants : As demonstrated in potato tubers, plants possess the metabolic capability to both produce and interconvert C8 compounds . These volatiles can play roles in plant defense and signaling.

Algae : Marine algae also utilize the LOX pathway on C18 and C20 fatty acids to produce a variety of oxylipins, including C8 volatiles, as part of their defense mechanisms nih.gov.

Impact on Broader Metabolic Networks

Volatile compounds like this compound and its close relatives can exert significant influence on the metabolic networks of the producing organism and those in its vicinity. While direct research on this compound is limited, extensive studies on the closely related isomer, 1-octen-3-ol, provide significant insight into its potential biological activities.

Modulation of Fungal Metabolism : In fungi, C8 volatiles can act as signaling molecules that modulate development and secondary metabolism. Exposure of the fungus Aspergillus flavus to 1-octen-3-ol resulted in reduced growth but also a significant shift in its metabolic profile nih.gov. This included a higher relative abundance of the mycotoxin aflatoxin B1, alongside lower levels of other secondary metabolites like anthraquinones and indole-terpenoids nih.gov. This demonstrates that a single C8 volatile can restructure major metabolic pathways, impacting virulence and chemical output.

Interspecies Interactions : As airborne signals, these compounds mediate interactions between different species. They can act as autoinhibitors, suppressing fruiting body formation in mushrooms like Agaricus bisporus when concentrations become too high, thereby altering the local microbial community structure and function mdpi.com.

Effects on Animal Metabolic Networks : The impact of these fungal volatiles extends to animals. In studies using Drosophila melanogaster (fruit fly) as a model, exposure to 1-octen-3-ol was found to cause neurodegeneration by disrupting dopamine packaging and homeostasis nih.gov. Further research showed that 1-octen-3-ol induces mitochondrial dysfunction, inhibits the electron transport chain, and activates pro-inflammatory and apoptotic signaling pathways (e.g., NF-κB and p53) researchgate.net. This highlights a profound impact on energy metabolism, neurotransmitter regulation, and cellular stress response networks in an animal system.

Chemical Synthesis Methodologies for 3 Octen 2 Ol

Synthetic Routes and Reaction Mechanisms

Several principal routes are employed for the synthesis of 3-octen-2-ol. One common industrial method involves the isomerization of 1-octen-3-ol (B46169), a structurally similar compound. This process typically utilizes transition metal catalysts, such as palladium or platinum, under controlled temperature and pressure to facilitate the rearrangement of the double bond and hydroxyl group.

Another significant pathway is the catalytic hydrogenation of 3-octen-2-one (B105304). This method involves the selective reduction of the ketone functional group while preserving the carbon-carbon double bond. The reaction is often carried out using catalysts like palladium or nickel at elevated temperatures (120–220 °C) and hydrogen pressures (5–30 bar). A two-stage hydrogenation can also be employed, where the olefinic double bond is first hydrogenated, followed by the reduction of the carbonyl group.

Hydroboration-oxidation of 1-octene (B94956) presents a classic laboratory-scale synthesis. This two-step reaction begins with the anti-Markovnikov addition of borane (B79455) (BH3) across the double bond of 1-octene, followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in a basic solution. This method is noted for its high regioselectivity under mild conditions.

Additionally, more specialized synthetic routes originating from bicyclic intermediates have been reported in patents. google.com These methods often involve the hydrolysis of chlorinated derivatives, such as 3-chlorobicyclo[3.2.1]-3-octen-2-ol, which can be prepared from norbornene. google.comgoogle.com

Reduction of Corresponding Aldehydes and Esters

The reduction of α,β-unsaturated aldehydes and ketones is a direct route to α,β-unsaturated alcohols like this compound. asm.org However, this transformation can be challenging as the reduction of the carbon-carbon double bond is often thermodynamically favored over the reduction of the carbonyl group. asm.org

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce 3-octen-2-one to this compound. These reagents provide a reversible pathway for the synthesis and purification of the target alcohol.

Biocatalytic approaches are also being explored. For instance, whole cells of Yokenella sp. strain WZY002 have demonstrated the ability to reduce allylic aldehydes to their corresponding alcohols. asm.org While the reduction of 3-octen-2-one by this specific strain was not detected, the study highlights the potential of microorganisms for the chemoselective reduction of α,β-unsaturated carbonyls. asm.org The reduction of other allylic aldehydes, such as crotonaldehyde, yielded the corresponding alcohol with high efficiency. asm.org

Aldol (B89426) Condensation and Subsequent Reduction Strategies

A multi-step approach involving aldol condensation followed by reduction is a viable strategy for synthesizing this compound. The precursor, 3-octen-2-one, can be synthesized via an aldol condensation reaction between hexanal (B45976) and acetone. This reaction typically occurs in the presence of a base, such as sodium hydroxide. chemicalbook.commiracosta.edu The initial product is a β-hydroxy ketone, which then undergoes dehydration to form the α,β-unsaturated ketone, 3-octen-2-one. libretexts.org

Once 3-octen-2-one is obtained, it can be selectively reduced to this compound as described in the previous section, using reagents like NaBH4 or through catalytic hydrogenation. This two-part strategy allows for the construction of the carbon skeleton followed by the introduction of the desired alcohol functionality.

Application of Grignard Reactions in Synthesis

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and are applicable to the synthesis of this compound. chemie-brunschwig.ch A general approach involves the reaction of a Grignard reagent with an appropriate carbonyl compound.

Specifically, this compound can be synthesized by reacting 1-pentylmagnesium bromide with acrolein (CH₂=CHCHO). vulcanchem.com This reaction results in a racemic mixture of the target alcohol. vulcanchem.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acrolein. vaia.com Subsequent workup with an acid protonates the resulting alkoxide to yield the final alcohol product. While effective for creating the carbon framework, achieving stereoselectivity with this method requires the use of chiral catalysts or subsequent chromatographic separation. vulcanchem.com

Optimization of Synthesis for Enhanced Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. Key factors to consider include the choice of catalyst, reaction conditions, and purification methods.

In catalytic hydrogenation of 3-octen-2-one, the choice of catalyst (e.g., palladium vs. nickel) and the optimization of temperature and pressure are crucial for balancing conversion rates and selectivity towards the desired unsaturated alcohol. For aldol condensation reactions, controlling the concentration of reactants and the reaction time can influence the yield of the intermediate, 3-octen-2-one. chemicalbook.com A patent describes a synthesis of 3-chlorobicyclo[3.2.1]-3-octen-2-ol where modifying the type and equivalent of the base used reduces the formation of polymers and impurities, leading to a product purity of 94% after distillation. google.com

Purification techniques such as distillation and phase separation are commonly employed to isolate pure this compound from the reaction mixture. For methods like the Grignard reaction that produce racemic mixtures, chiral chromatography can be used to separate the enantiomers and achieve high optical purity. vulcanchem.com

Methodologies for Enantioselective Synthesis

The development of enantioselective methods is crucial for obtaining specific stereoisomers of this compound, which can have different biological activities and sensory properties.

Biocatalytic methods offer a promising route for enantioselective synthesis. Enzymes or whole-cell systems can be employed to stereoselectively reduce the carbonyl group of 3-octen-2-one or to resolve a racemic mixture of this compound. While direct enantioselective synthesis of this compound is an area of ongoing research, studies on analogous compounds like 1-octen-3-ol demonstrate the potential. For example, the (R)-isomer of 1-octen-3-ol is predominantly produced through the enzymatic breakdown of linoleic acid in mushrooms. wikipedia.orgmdpi.com Asymmetric oxidation using biomaterials, such as pea protein, has been used for the kinetic resolution of secondary alcohols, including rac-1-octen-3-ol. researchgate.net

Transition metal catalysis combined with chiral ligands is another powerful strategy. For instance, a tandem relay catalytic system using a palladium precatalyst and an isothiourea catalyst has been developed for the enantioselective synthesis of α-amino acid derivatives, showcasing the potential of combining different catalytic modes to achieve high stereoselectivity. acs.org Although not directly applied to this compound in the cited literature, these advanced catalytic systems represent a frontier in asymmetric synthesis.

| Method | Starting Materials | Key Reagents/Catalysts | Product | Key Features |

| Isomerization | 1-Octen-3-ol | Palladium or Platinum | This compound | Industrial method; rearranges double bond and hydroxyl group. |

| Catalytic Hydrogenation | 3-Octen-2-one | Palladium or Nickel, H₂ | This compound | Selective reduction of ketone; high temperature and pressure. |

| Hydroboration-Oxidation | 1-Octene | BH₃, H₂O₂, NaOH | This compound | Laboratory scale; high regioselectivity, mild conditions. |

| Aldol Condensation & Reduction | Hexanal, Acetone | NaOH, then NaBH₄ or H₂/catalyst | This compound | Two-step synthesis via 3-octen-2-one intermediate. chemicalbook.com |

| Grignard Reaction | 1-Pentylmagnesium bromide, Acrolein | - | This compound | Forms C-C bond; produces a racemic mixture. vulcanchem.com |

Chiral Properties and Enantiomeric Analysis of 3 Octen 2 Ol

Enantiomeric Forms and Stereochemical Considerations

3-Octen-2-ol possesses a chiral center at the C-2 position, which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a 1-octen-3-yl group (-CH=CH-CH2CH2CH2CH3). This arrangement leads to the existence of two enantiomers, designated as (R)-3-octen-2-ol and (S)-3-octen-2-ol.

Furthermore, the double bond at the C-3 position can exist in two geometric configurations: cis (Z) and trans (E). Consequently, this compound can exist as four distinct stereoisomers:

(2R, 3E)-3-octen-2-ol

(2S, 3E)-3-octen-2-ol

(2R, 3Z)-3-octen-2-ol

(2S, 3Z)-3-octen-2-ol

The spatial arrangement of these isomers is a critical factor influencing their biological and chemical properties. For instance, the interaction with chiral receptors, such as human olfactory receptors, can be highly specific to one enantiomer, leading to different odor perceptions.

Chiral Resolution Strategies

The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is essential for studying the properties of each isomer. Various strategies have been developed for this purpose, leveraging chromatographic and enzymatic methods.

Chromatographic techniques are powerful tools for the separation of enantiomers. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) can be employed for the chiral resolution of this compound, often through the use of chiral stationary phases or derivatization into diastereomers. aocs.org

Gas Chromatography (GC): GC is a widely used technique for the enantioselective analysis of volatile compounds like this compound. Chiral capillary columns, particularly those with cyclodextrin-based stationary phases, are effective in separating the enantiomers without prior derivatization. gcms.czsci-hub.se The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. gcms.cz The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers another avenue for chiral separation. Enantiomers can be resolved either by using a chiral stationary phase (CSP) or by converting the enantiomeric alcohol into a pair of diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. nih.govheraldopenaccess.us For alcohols, derivatization to form diastereomeric esters or urethanes is a common approach. aocs.org

Thin-Layer Chromatography (TLC): While less common for quantitative analysis, TLC can be a simple and rapid method for the qualitative assessment of chiral separations. rsc.org Similar to HPLC, resolution can be achieved by using plates with a chiral stationary phase or by separating diastereomeric derivatives. For unsaturated compounds, silica (B1680970) gel plates impregnated with silver nitrate (B79036) (argentation TLC) can be used to separate isomers based on the number and geometry of double bonds, although this does not separate enantiomers directly. uad.ac.id

Converting the enantiomers of this compound into a mixture of diastereomers using a chiral derivatizing agent (CDA) is a well-established strategy. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatographic techniques like GC or HPLC. aocs.org

The hydroxyl group of this compound is a convenient site for derivatization. Common CDAs for alcohols include enantiomerically pure acids, acid chlorides, or isocyanates. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with this compound to form diastereomeric esters. The resulting diastereomers can then be separated and the enantiomeric composition of the original alcohol determined. After separation, the original enantiomers can often be recovered by cleaving the derivatizing group. aocs.org

Table 1: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Separation Technique |

| (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | GC, HPLC |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric urethanes | HPLC |

| (-)-Menthyl chloroformate | Diastereomeric carbonates | GC |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Diastereomeric esters | HPLC |

The use of chiral stationary phases (CSPs) in gas chromatography and HPLC is a direct method for enantiomer separation, avoiding the need for derivatization. For volatile compounds like this compound, GC with CSPs is particularly effective. gcms.cz

Cyclodextrin derivatives are among the most successful and widely used CSPs for the GC separation of enantiomers. oup.comtum.de Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, their enantioselective recognition capabilities can be fine-tuned. The separation of this compound enantiomers has been demonstrated on cyclodextrin-based columns. tum.de The choice of the specific cyclodextrin derivative and the chromatographic conditions, such as temperature, can significantly impact the resolution of the enantiomers. gcms.cz

Table 2: Examples of Cyclodextrin-Based Chiral Stationary Phases for GC

| CSP Name | Cyclodextrin Type | Common Applications |

| Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | Beta-cyclodextrin | Resolution of rose oxides, citronellol (B86348) oup.com |

| Octakis(2,3-di-O-methoxymethyl-6-O-TBDMS)-γ-cyclodextrin | Gamma-cyclodextrin | Broad spectrum of chiral volatiles researchgate.net |

| Chirasil-Dex | Beta-cyclodextrin | PCBs, various enantiomers sci-hub.se |

| Rt-βDEXsa | Beta-cyclodextrin | Best separation for 1-octen-3-ol (B46169), carvone, camphor (B46023) gcms.cz |

Data compiled from various sources indicating the utility of these phases for chiral separations, including compounds structurally similar to this compound. sci-hub.segcms.czoup.comresearchgate.net

Enzymatic kinetic resolution (EKR) is a highly selective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com For a racemic alcohol like this compound, a common EKR approach is lipase-catalyzed transesterification.

In this process, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture, containing an enantioenriched ester and the unreacted, enantioenriched alcohol, can then be easily separated by standard chromatographic methods. Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) have shown high efficiency and enantioselectivity in the resolution of secondary alcohols, including the structurally similar 1-octen-3-ol. frontiersin.org The reaction can be optimized by varying the enzyme, solvent, acyl donor, and temperature to achieve high conversion and enantiomeric excess. nih.gov

Table 3: Example of Enzymatic Kinetic Resolution of 1-octen-3-ol

| Enzyme | Acyl Donor | Solvent | Time (hr) | Conversion | Product | Enantiomeric Excess (ee) |

| Novozym 435 (Immobilized Candida antarctica lipase B) | Vinyl acetate | Hexane | 60 | ~45% | (R)-1-octen-3-yl acetate | High (specific value depends on exact conditions) |

| Novozym 435 (Immobilized Candida antarctica lipase B) | Vinyl acetate | Hexane | 60 | ~55% | (S)-1-octen-3-ol (unreacted) | High (specific value depends on exact conditions) |

Data based on the resolution of the closely related compound 1-octen-3-ol, illustrating the principle of the method. frontiersin.org

Determination of Enantiomeric Composition and Purity

After a chiral resolution process, it is crucial to determine the enantiomeric composition of the separated fractions. This is typically expressed as the enantiomeric excess (ee), which measures the purity of a sample with respect to one enantiomer. heraldopenaccess.us

Enantiomeric excess is defined as the absolute difference in the mole fractions of the two enantiomers, expressed as a percentage. libretexts.org

Formula for Enantiomeric Excess (% ee):

% ee = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.

A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. heraldopenaccess.us

The determination of ee is most commonly performed using chiral chromatography (GC or HPLC). libretexts.orguma.es By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the proportion of each enantiomer in the mixture and, subsequently, the enantiomeric excess. This requires a chromatographic method that provides baseline resolution of the two enantiomer peaks. uma.es For this purpose, the chiral resolution techniques described in section 5.2, particularly GC and HPLC with chiral stationary phases, are the methods of choice.

Biological and Ecological Roles of 3 Octen 2 Ol

Role as a Signaling Molecule in Inter-species Interactions

3-Octen-2-ol, a volatile organic compound, plays a significant role as a signaling molecule in various interactions between different species. Its presence has been noted in the chemical communications of insects, interactions between plants and microorganisms, and signaling processes among algae.

Insect Communication and Pheromone Research

In the realm of insect communication, this compound is recognized for its role as a semiochemical, a chemical substance that carries a message. These signals can be intraspecific (pheromones) or interspecific (allelochemicals). plantprotection.pl

Research into the olfactory system of the tsetse fly, Glossina morsitans, has revealed that its antennae possess olfactory receptor neurons (ORNs) that respond to a variety of odors from their hosts, including 1-octen-3-ol (B46169), a compound structurally similar to this compound. pnas.org In fact, 1-octen-3-ol, found in host emanations, elicits excitatory responses in most of the sensilla types on the tsetse fly's antenna. pnas.org This suggests that related compounds like this compound could also play a role in host location for these disease vectors. Studies have shown that blends containing 1-octen-3-ol significantly improve the effectiveness of traps for tsetse flies. frontiersin.orgresearchgate.netplos.org

Furthermore, in the complex world of orchid pollination, certain orchids produce specific scents to attract male euglossine bees. bioone.orgyoutube.com These bees collect a variety of floral fragrances, which they later use to attract females. youtube.com While research has identified numerous compounds in these attractive blends, the precise role of specific alcohols like this compound is an area of ongoing investigation.

| Insect Species | Role of Related Compounds (e.g., 1-octen-3-ol) | Reference |

| Tsetse Fly (Glossina morsitans) | Host attraction | pnas.orgfrontiersin.orgplos.org |

| Orchid Bees (Euglossini) | Component of floral attractants | bioone.orgyoutube.com |

Plant-Microorganism Interactions

Volatile organic compounds produced by fungi, such as those from the Penicillium genus, can influence plant defense mechanisms. apsnet.org For instance, 1-octen-3-ol, a related compound, is known to induce the expression of defense-related genes in Arabidopsis thaliana through the jasmonic acid signaling pathway, thereby increasing the plant's resistance to fungal pathogens. apsnet.org While direct research on this compound's specific role is less extensive, its structural similarity to known fungal volatiles suggests its potential involvement in mediating interactions between plants and fungi. Fungi can produce a range of volatile chemicals, including alcohols and ketones, that can elicit either attractive or repellent responses in insects and other organisms. semanticscholar.org

| Organism | Interaction | Compound Mentioned | Reference |

| Arabidopsis thaliana (plant) and Penicillium (fungus) | Plant defense induction | 1-octen-3-ol | apsnet.org |

Alga-Microorganism and Alga-Alga Signaling

In marine environments, volatile compounds are crucial for communication. mdpi.com A short-chained oxylipin, this compound, has been identified in microphytobenthic biofilms, which are complex communities of diatoms and bacteria. mnhn.frfrontiersin.org This compound is structurally similar to 1-octen-3-ol, a known self-stimulating oxylipin messenger that induces defense mechanisms in marine algae. mnhn.frfrontiersin.org The presence of this compound in these biofilms suggests it may play a role in the chemical communication and defense within these microbial communities. mnhn.frfrontiersin.org Diatoms and other microalgae are known to produce a variety of volatile oxylipins that can act as signaling molecules. mnhn.frnih.gov

Involvement in Organismal Defense Mechanisms

This compound and related compounds are implicated in the defense mechanisms of various organisms, from microorganisms to marine invertebrates.

In the marine realm, algae produce a diverse array of chemical compounds to defend against pathogens and herbivores. mdpi.comresearchgate.net The oxylipin 1-octen-3-ol, for example, has been shown to induce defense responses in the red alga Pyropia haitanensis. mdpi.com It can act as a messenger that prepares the alga for defense by upregulating the synthesis of other defensive compounds. researchgate.net The annotation of this compound in microphytobenthic biofilms suggests a similar defensive role within these communities. mnhn.frfrontiersin.org

Furthermore, some parasitic copepods, like Lernaeocera branchialis, are known to use chemical cues to locate their fish hosts. stir.ac.uk While the specific compounds are still under investigation, research on other copepods has shown electrophysiological responses to chemicals like 1-octen-3-ol, indicating its role in host detection and potentially as part of the host's chemical defense profile that the parasite has adapted to recognize. stir.ac.uk

Chemosensory Perception and Olfactory Mechanisms

The perception of this compound and similar compounds is mediated by specific olfactory receptors in insects.

Olfactory Receptor (OR) Responses and Specificity

In mosquitoes like Aedes aegypti, olfactory information is processed through olfactory receptor neurons (ORNs) located in sensilla on their antennae and maxillary palps. oup.comfrontiersin.org These neurons express different classes of olfactory receptors (ORs), which are ligand-gated ion channels. oup.combiologists.com The ORs are typically composed of a conserved co-receptor (Orco) and a variable subunit that determines the specificity for particular odorants. oup.combiologists.com

Research on the mosquito Aedes aegypti has shown that specific ORs are responsible for detecting 1-octen-3-ol. frontiersin.orgresearchgate.net For example, the AaOR8 receptor is highly selective for the (R)-(-)-enantiomer of 1-octen-3-ol. researchgate.net The expression and sensitivity of these receptors can change with the age and physiological state of the mosquito. frontiersin.org Prolonged exposure to an odorant like 1-octen-3-ol can also lead to changes in the transcription of OR genes. nih.gov The specificity of these receptors is fundamental to how insects distinguish between different chemical cues in their environment, allowing them to locate hosts, avoid predators, and find mates. nih.gov

| Organism | Receptor/Neuron | Ligand | Specificity/Response | Reference |

| Aedes aegypti (Mosquito) | AaOR8 | (R)-(-)-1-octen-3-ol | Chiral selective receptor | researchgate.net |

| Aedes aegypti (Mosquito) | Olfactory Receptor Neurons | 1-octen-3-ol | Sensitivity increases with age (1-6 days) | frontiersin.org |

| Glossina morsitans (Tsetse Fly) | Antennal Olfactory Cells | 1-octen-3-ol | Excitatory response in multiple sensilla types | pnas.org |

Neuroethological Studies Related to Perception

Direct neuroethological research focusing specifically on the perception of this compound by insects and other organisms is notably scarce in existing scientific literature. However, extensive studies have been conducted on its structural isomer, 1-octen-3-ol, a well-known volatile organic compound that plays a significant role in chemical ecology. As both are eight-carbon unsaturated alcohols, the perception of 1-octen-3-ol provides critical context for how insects may perceive similar C8 compounds.

1-octen-3-ol is a key kairomone for many blood-feeding insects, such as mosquitoes, and is also a common volatile emitted by fungi and plants. biologists.comannualreviews.org Insects detect this compound via specialized olfactory receptor neurons (ORNs) located in sensilla on their antennae and maxillary palps. biologists.com In several mosquito species, including Aedes aegypti and Culex quinquefasciatus, specific ORNs show high sensitivity to 1-octen-3-ol. biologists.compnas.orgresearchgate.net The receptor protein AgOR8 in Anopheles gambiae and its orthologs in other mosquito species are sensitive to 1-octen-3-ol. biologists.com

The behavioral response of insects to 1-octen-3-ol is often dose-dependent. At certain concentrations, it acts as an attractant, often working synergistically with carbon dioxide to guide mosquitoes to a host. biologists.com However, at high concentrations, it can become a repellent. nih.gov For instance, in Anopheles coluzzii, high concentrations of 1-octen-3-ol were found to be repellent and activated a larger number of ORNs compared to lower, attractive concentrations. nih.gov This suggests that the perceived meaning of the chemical cue—attraction versus repulsion—is encoded by the intensity of the olfactory signal and the breadth of neuronal activation.

In non-hematophagous insects, the role of these C8 alcohols is also significant. In the bark beetle Ips typographus, ORNs have been identified that respond to both 3-octanol (B1198278) and 1-octen-3-ol. frontiersin.org Furthermore, a comparative analysis of two Ips species identified an ORN class (IC13) that responds primarily to racemic 1-octen-3-ol, with weaker secondary responses to racemic 3-octanol. frontiersin.org This indicates that the olfactory system of these beetles is tuned to detect specific C8 alcohols, which may signal the presence of host trees, non-host plants, or associated fungi.

Interactive Table: Documented Insect Responses to the Related Compound 1-Octen-3-ol

| Insect Species | Tissue/Receptor | Response Type | Finding | Citation(s) |

|---|---|---|---|---|

| Aedes aegypti | Maxillary Palp ORNs | Electrophysiological | ORNs are sensitive to 1-octen-3-ol, discriminating between its enantiomers. | researchgate.netmdpi.com |

| Anopheles coluzzii | Antennae | Electrophysiological / Behavioral | High concentrations are repellent and activate more ORNs than lower concentrations. | nih.gov |

| Culex quinquefasciatus | Maxillary Palp ORNs | Electrophysiological | ORNs housed in short trichoid sensilla respond to 1-octen-3-ol. | pnas.org |

| Ips cembrae | Antennal ORNs | Electrophysiological | An ORN class (IC13) responds to racemic 1-octen-3-ol. | frontiersin.org |

| Stomoxys calcitrans (Stable Fly) | Antennae | Electrophysiological (EAG) | Significant antennal responses to 1-octen-3-ol. | unl.edu |

| Various Mosquitoes | Olfactory System | Behavioral | 1-Octen-3-ol acts as a kairomone, often synergistically with CO2, but can repel at high concentrations. | biologists.com |

Human Olfactory Perception and Inter-molecular Odor Interactions

Humans perceive this compound through a distinct set of olfactory characteristics. It is generally described as having a sweet, creamy, and buttery odor, with some sources also noting mushroom-like or earthy notes. frontiersin.org This profile makes it a component in flavor and fragrance applications.

Research into the molecular basis of its perception indicates that this compound interacts with specific human olfactory receptors (ORs). The (Z)-isomer of this compound has been found to activate OR1D2 and OR5K1, receptors associated with earthy and green odor perceptions. The interaction involves the binding of the compound to these receptors, which activates a G-protein-coupled signaling cascade, leading to the generation of an action potential that transmits the olfactory information to the brain.

Interactive Table: Olfactory Profile and Receptor Interactions of this compound

| Attribute | Description | Citation(s) |

|---|---|---|

| Odor Profile | Sweet, creamy, buttery, lactone, mushroom, earthy. | frontiersin.org |

| Human Olfactory Receptors | Activates OR1D2 and OR5K1 (associated with earthy/green notes). | |

| Inter-molecular Interaction | The related ketone, 3-octen-2-one (B105304), enhances the OR1D2 response to vanilla while suppressing the OR5K1 response. |

Impact on Microbial Growth and Metabolism

Research indicates that this compound possesses antimicrobial properties, although specific studies detailing its efficacy are less common than for its isomer, 1-octen-3-ol. In fungi, this compound is suggested to inhibit spore germination and mycelial growth by interfering with cellular processes.

The antimicrobial and antifungal activities of 1-octen-3-ol, however, are well-documented and provide insight into the potential bioactivity of C8 alcohols. 1-Octen-3-ol has demonstrated strong inhibitory effects against a range of food-related bacteria and pathogenic fungi. researchgate.netnih.govjst.go.jp Studies have determined its Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against various microbes. For example, it shows potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also inhibits Gram-negative bacteria such as Escherichia coli. researchgate.netnih.govjst.go.jp The mechanism of action is believed to involve the disruption of cell membrane permeability, leading to the leakage of cellular constituents. researchgate.netnih.gov

In the fungal kingdom, 1-octen-3-ol acts as a growth and spore germination inhibitor for numerous species, including postharvest pathogens like Monilinia fructicola, Botrytis cinerea, and various Aspergillus and Penicillium species. annualreviews.orgresearchgate.net It can induce morphological damage to fungal hyphae, causing deformation and collapse. frontiersin.orgnih.gov Interestingly, some microorganisms have developed metabolic pathways to process these compounds. In the cultivation of the mushroom Agaricus bisporus, certain bacteria, particularly Pseudomonas putida, play a crucial role by metabolizing 1-octen-3-ol. oup.com The mushroom itself produces this volatile, which acts as a self-inhibitor, preventing premature primordia formation; the bacteria relieve this inhibition by breaking the compound down, thus facilitating the mushroom's development. oup.com

Interactive Table: Documented Antimicrobial Activity of the Related Compound 1-Octen-3-ol

| Microbial Species | Type | Activity | MIC/MBC (mg/mL) | Citation(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial | MIC: 1.0, MBC: 4.0 | researchgate.netnih.govjst.go.jp |

| Bacillus subtilis | Gram-positive Bacteria | Antibacterial | MIC: 1.0, MBC: 4.0 | researchgate.netnih.govjst.go.jp |

| Staphylococcus epidermidis | Gram-positive Bacteria | Antibacterial | MIC: 1.0, MBC: 4.0 | nih.govresearchgate.net |

| Escherichia coli | Gram-negative Bacteria | Antibacterial | MIC: 2.0, MBC: 8.0 | researchgate.netnih.govjst.go.jp |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial | MIC: 2.0, MBC: 8.0 | nih.gov |

| Fusarium tricinctum | Fungus | Antifungal | Growth Inhibition | researchgate.netnih.gov |

| Fusarium oxysporum | Fungus | Antifungal | Growth Inhibition | researchgate.netnih.govresearchgate.net |

| Monilinia fructicola | Fungus | Antifungal | Growth & Spore Inhibition | researchgate.netfrontiersin.org |

| Botrytis cinerea | Fungus | Antifungal | Growth & Spore Inhibition | frontiersin.org |

| Penicillium expansum | Fungus | Antifungal | Mycelial Growth Inhibition | annualreviews.org |

| Penicillium paneum | Fungus | Antifungal | Spore Germination Inhibition (Autoinhibitor) | annualreviews.org |

Potential Research Applications of 3 Octen 2 Ol

Antimicrobial and Antifungal Research Potential

Research has indicated that 3-Octen-2-ol possesses antimicrobial and antifungal properties. ontosight.aiontosight.ai Studies suggest that its mechanism of action against fungi involves the inhibition of spore germination and mycelial growth through interference with cellular processes. While specific minimum inhibitory concentration (MIC) values for this compound are not as extensively documented as those for its well-studied isomer, 1-octen-3-ol (B46169), the existing research points to its potential as a biocontrol agent.

The antimicrobial activity of related C8 alcohols has been more thoroughly investigated. For instance, 1-octen-3-ol has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, and is also effective at inhibiting fungal growth and spore germination. jst.go.jp The mechanism for 1-octen-3-ol involves altering the permeability of the cell membrane, leading to the leakage of cellular constituents. jst.go.jp The difference in antimicrobial activity between 1-octen-3-ol and its corresponding ketone, 1-octen-3-one, suggests that the hydroxyl group is crucial for its biological activity. jst.go.jp

A 2024 study highlighted the role of this compound in enhancing the antimicrobial properties of silver nanoparticles when treated with dielectric barrier discharge (DBD) plasma. The concentration of this compound was significantly higher in these treated samples, which showed the greatest antimicrobial efficacy against E. coli. The potential of (Z)-3-octen-2-ol in biomedical applications, specifically investigating its antimicrobial properties against pathogens like Candida albicans, has been identified as a key area for future research.

Table 1: Comparative Antimicrobial and Antifungal Research Findings

| Compound | Research Finding | Target Organisms | Source(s) |

|---|---|---|---|

| This compound | Exhibits antimicrobial and antifungal properties; can inhibit spore germination and mycelial growth. | General bacteria and fungi; Candida albicans (potential). | ontosight.ai |

| 1-Octen-3-ol | Strong antibacterial activity (especially Gram-positive); inhibits fungal growth and spore germination by altering cell membrane permeability. | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Fusarium spp. | jst.go.jp |

| 3-Octen-2-one (B105304) | A related ketone, its differing activity highlights the importance of the hydroxyl group in the alcohol form for antimicrobial action. | Comparison studies with 1-octen-3-ol. | jst.go.jp |

Chemical Ecology Applications in Pest Management Strategies

The potential of this compound in pest management is an emerging area of research, primarily centered on its role as a semiochemical—a chemical involved in the interaction between organisms. ontosight.ai Research suggests the compound may act as either a repellent or an attractant for certain insects, making it a candidate for developing environmentally benign pest control methods. ontosight.ai

Much of the current understanding is derived from studies of its isomer, 1-octen-3-ol, which is a well-known attractant for biting insects like mosquitoes and tsetse flies. wikipedia.orgtsetse.orgdipterajournal.com This "mushroom alcohol" is a component of human breath and sweat and is used in combination with carbon dioxide in traps for insect surveillance and control. wikipedia.orgmade-in-china.com However, the response to these compounds is highly species-specific. For example, while 1-octen-3-ol attracts many mosquito species, it can act as a repellent to others, such as the southern house mosquito, Culex quinquefasciatus. researchgate.net

Patents for insect repellents have listed this compound among other alcohols as a suitable active ingredient, often as a precursor for less volatile ester derivatives that provide a slow release of the repellent. usda.govusda.gov Furthermore, research into insect pheromones has identified the related compound 3-octanol (B1198278) as a key signaling molecule for various ant species, suggesting that C8 alcohols like this compound could play a role in insect communication. tandfonline.com The exploration of these compounds in integrated pest management (IPM) strategies, such as the "push-pull" systems, is ongoing. tandfonline.com

Table 2: Observed Effects of this compound and Related Compounds on Various Pests

| Compound | Effect | Target Pest(s) | Application Context | Source(s) |

|---|---|---|---|---|

| This compound | Potential repellent/attractant | General insects | Environmentally friendly pest control | ontosight.aiusda.gov |

| 1-Octen-3-ol | Attractant | Mosquitoes (Aedes, Anopheles), Tsetse flies | Insect traps for surveillance and control | wikipedia.orgtsetse.orgdipterajournal.com |

| 1-Octen-3-ol | Repellent | Southern house mosquito (Culex quinquefasciatus) | Behavioral studies | researchgate.net |

| 3-Octanol | Pheromone | Ants (Myrmica species) | Chemical ecology, pheromone research | tandfonline.com |

Research in Flavor and Fragrance Science

In the realm of flavor and fragrance science, this compound is recognized for its distinct sensory profile. It is primarily described as having a mushroom-like odor, often with additional green, earthy, and waxy notes. thegoodscentscompany.comgerli.com Its flavor is also characterized as being mushroom-like. thegoodscentscompany.com This unique profile makes it a valuable component in the creation of various flavors and fragrances.

It is utilized as a flavor agent in a range of food products, including raspberry, soya, tomato, melon, and watermelon. thegoodscentscompany.com In fragrance compositions, it contributes an earthy, melon note. thegoodscentscompany.com The (Z)-isomer of this compound is noted for its mushroom-like odor, which is valuable in both perfumery and food flavoring, with a low detection threshold in the air of approximately 0.1–1 ppb. Research into its olfactory mechanism indicates that it interacts with human olfactory receptors, specifically OR1D2 and OR5K1, which are associated with the perception of earthy and green scents.

The related ketone, 3-octen-2-one, also has significant applications in this industry, with an earthy, spicy, and herbal aroma. It is used to create earthy notes in fragrances and can impart fermented, nutty, and blue cheese notes in flavors for products like hazelnut and coconut. europa.euthegoodscentscompany.com

Table 3: Flavor and Fragrance Profile of this compound

| Characteristic | Description | Application(s) | Source(s) |

|---|---|---|---|

| Odor Profile | Mushroom, green, earthy, melon rind, waxy nuances. | Fragrance compositions, perfumery. | thegoodscentscompany.comgerli.com |

| Flavor Profile | Mushroom. | Flavors for raspberry, soya, tomato, melon, watermelon. | thegoodscentscompany.com |

| Olfactory Receptors | Activates human olfactory receptors OR1D2 and OR5K1. | Modulation of sensory perception. |

| Industrial Use | Functional flavor and fragrance agent. | Enhancing sensory experience in food and consumer products. | made-in-china.comthegoodscentscompany.com |

Exploration in Pharmaceutical and Cosmetic Research

The application of this compound in pharmaceutical and cosmetic research is a developing field, largely driven by its inherent properties as a bioactive molecule and a synthetic building block. Its demonstrated antimicrobial and potential antifungal characteristics make it a candidate for inclusion in personal care and cosmetic products. ontosight.aiontosight.aimade-in-china.com The European Chemicals Agency (ECHA) lists its use by consumers in perfumes, fragrances, and cosmetics. europa.eu

In pharmaceutical research, the interest in this compound lies in its potential as a versatile intermediate for synthesizing more complex molecules that could possess therapeutic effects. ontosight.aiontosight.ai Its unique chemical structure, featuring both a hydroxyl group and a double bond, allows for various chemical modifications, making it a valuable starting point for drug discovery programs. ontosight.aithegoodscentscompany.com For instance, a study of the plant Tylophora indica identified this compound as one of the bioactive compounds present in its extracts, suggesting its role as an oligosaccharide provider. uin-alauddin.ac.id Companies that supply fine chemicals for research list this compound as a product available for pharmaceutical research and development, including custom synthesis for drug discovery pipelines. thegoodscentscompany.com A patent for a derivative also falls within the technical field of medicines. google.com

Table 4: Potential Pharmaceutical and Cosmetic Research Applications

| Research Area | Basis for Potential Application | Potential Use | Source(s) |

|---|---|---|---|

| Cosmetics | Antimicrobial properties; pleasant fragrance. | Preservative or active ingredient in personal care products; fragrance component. | ontosight.aiontosight.aimade-in-china.comeuropa.eu |

| Pharmaceuticals | Role as a reactive synthetic intermediate. | Starting material for the synthesis of novel, complex molecules with potential therapeutic activity. | ontosight.aiontosight.aithegoodscentscompany.com |

| Bioactivity | Identified as a bioactive compound in plant extracts. | Further investigation into its specific biological roles and mechanisms, such as an oligosaccharide provider. | uin-alauddin.ac.id |

Role as a Synthetic Intermediate for Agrochemicals

A significant application of this compound and its derivatives is their role as intermediates in the synthesis of agrochemicals. The reactivity of its functional groups makes it a valuable precursor for creating more complex molecules used in agriculture.

A key example is the use of 3-Chlorobicyclo[3.2.1]-3-octen-2-ol, a chlorinated derivative, as an intermediate in the production of commercial herbicides. google.com This intermediate is used to synthesize 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, a class of chemicals that includes products like flumetrazone and bicyclic sulcotrione (B48614). google.com These herbicides are effective against a range of broadleaf and grass weeds.

Furthermore, this compound itself is listed in patents as a suitable alcohol for the synthesis of derivatives with insect-repellent properties for agricultural use. usda.gov The ability to oxidize this compound to 3-octen-2-one or reduce it to 3-octanol further underscores its versatility as a synthetic intermediate in various chemical processes, including those for the agrochemical industry. Chemical suppliers also highlight their capacity to provide custom manufacturing services for the agrochemical sector, with compounds like the related 3-octen-2-one being part of their portfolio. thegoodscentscompany.com

Table 5: this compound and its Derivatives as Agrochemical Intermediates

| Intermediate/Derivative | Synthetic Transformation | Resulting Agrochemical(s) | Application | Source(s) |

|---|---|---|---|---|

| 3-Chlorobicyclo[3.2.1]-3-octen-2-ol | Used as a key intermediate in multi-step synthesis. | Flumetrazone, Bicyclic sulcotrione (HPPD inhibitor herbicides). | Weed control (broadleaf and grass weeds). | google.com |

| This compound | Can be esterified to form less volatile derivatives. | Pendent repellents. | Slow-release insect repellents for crop protection. | usda.gov |

| This compound | Oxidation | 3-Octen-2-one | Intermediate for further synthesis. | |

Analytical Methodologies for 3 Octen 2 Ol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and highly reliable technique for the detection and quantification of 3-octen-2-ol. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures.

In a typical GC-MS analysis of this compound, the sample is first introduced into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a capillary column. The choice of column is critical for effective separation. A polar capillary column, for instance, is often employed with a specific temperature gradient to achieve optimal separation of volatile compounds. For example, a temperature program might start at 40°C and gradually increase to 250°C.

As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. The molecular ion peak for this compound is expected at an m/z of 128.12, corresponding to its molecular formula C₈H₁₆O⁺. vulcanchem.com The fragmentation pattern, which is a characteristic fingerprint of the molecule, is dominated by cleavage adjacent to the hydroxyl group and the double bond. vulcanchem.com For the (3E)-isomer of this compound, prominent peaks in the mass spectrum are observed at m/z values of 43, 57, and 71. nih.gov

For quantification, calibration curves are constructed using synthetic standards of this compound. This is particularly important given the compound's often low natural abundance. The identity of the compound is confirmed by comparing its retention time and mass spectrum to those of a known standard and by matching with spectral libraries such as the NIST Chemistry WebBook. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds like this compound. mdpi.comresearchgate.net This method is effective for extracting low-molecular-weight volatiles from a sample matrix. mdpi.com

Table 1: GC-MS Parameters and Data for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆O | vulcanchem.com |

| Molecular Weight | 128.21 g/mol | vulcanchem.com |

| GC Column Type | Polar capillary column (e.g., DB-WAX) | |

| Example Temperature Program | 40°C (hold 2 min) to 250°C at 5°C/min | |

| Molecular Ion Peak (m/z) | 128.12 | vulcanchem.com |

| Key Mass Fragments (m/z) for (3E)-isomer | 43, 57, 71 | nih.gov |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | mdpi.comresearchgate.net |

Spectroscopic Methods in Purity Determination

Spectroscopic techniques are indispensable for confirming the structural identity and assessing the purity of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods used for this purpose. vulcanchem.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show a characteristic broad absorption band around 3300 cm⁻¹, which is indicative of the hydroxyl (-OH) group's stretching vibration. vulcanchem.com Another key feature is the absorption band corresponding to the carbon-carbon double bond (C=C) stretch. For the (Z)-isomer, this typically appears in the range of 1650–1680 cm⁻¹. vulcanchem.com The exact position of this peak can be influenced by the geometry of the double bond. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific ¹H and ¹³C NMR data for this compound is not readily available in the provided search results, analysis of its ketone analog, 3-octen-2-one (B105304), can offer insights. For 3-octen-2-one, ¹H NMR shows characteristic shifts for protons adjacent to the carbonyl group and the double bond. nih.gov Similarly, the ¹³C NMR spectrum of 3-octen-2-one displays distinct signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons. nih.gov By analogy, the NMR spectra of this compound would reveal unique signals for the hydrogen and carbon atoms associated with the hydroxyl group, the double bond, and the alkyl chain, allowing for unambiguous structure confirmation and purity assessment.

Table 2: Spectroscopic Data for this compound and Related Compound

| Spectroscopic Method | Compound | Characteristic Peak/Region | Source |

|---|---|---|---|

| Infrared (IR) | (Z)-3-Octen-2-ol | ~3300 cm⁻¹ (O-H stretch) | vulcanchem.com |

| Infrared (IR) | (Z)-3-Octen-2-ol | 1650–1680 cm⁻¹ (C=C stretch) | vulcanchem.com |

| ¹³C NMR (ppm) | 3-Octen-2-one | 13.80, 22.28, 26.79, 30.28, 32.17, 131.35, 148.55, 198.64 | nih.gov |

| ¹H NMR (ppm) | 3-Octen-2-one | 0.90, 0.92, 0.93, 1.33, 1.35, 1.37, 1.39, 1.43, 1.44, 1.45, 1.46, 1.47, 1.48, 2.21, 2.22, 2.23, 2.25, 2.26, 2.27, 2.29, 6.05, 6.06, 6.09, 6.10, 6.80, 6.82, 6.83, 6.84, 6.86 | nih.gov |

Advanced Chromatographic Techniques for Separation and Characterization

To address the challenges of separating complex volatile mixtures and resolving stereoisomers, advanced chromatographic techniques are employed.

Multidimensional Gas Chromatography (MDGC): MDGC provides enhanced resolution by using two or more columns with different stationary phases. researchgate.netnih.gov This technique is particularly effective for separating co-eluting compounds in complex matrices like food and beverages. researchgate.netnih.gov In an MDGC system, a "heart-cut" of the effluent from the first column is transferred to a second column for further separation. nih.govacs.org This allows for the isolation and identification of trace compounds that would otherwise be masked by more abundant components. researchgate.net MDGC can be coupled with mass spectrometry and olfactometry (MDGC-MS-O) to correlate chemical identity with sensory properties. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is another powerful technique that offers a comprehensive analysis of complex samples. unl.edu It provides a structured two-dimensional chromatogram, which increases peak capacity and separation power. unl.edu This method has been successfully used to identify chiral markers in essential oils, including isomers of octenol. researchgate.net

Enantioselective Chromatography: Since this compound possesses a chiral center, its enantiomers can exhibit different biological activities and sensory properties. Enantioselective chromatography is used to separate these enantiomers. This is typically achieved using a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czfrontiersin.org The separation of enantiomers is crucial for studies focusing on the specific roles of each isomer. For instance, chiral GC columns have been used to resolve the enantiomers of 1-octen-3-ol (B46169), a close isomer of this compound. gcms.czfrontiersin.org

Table 3: Advanced Chromatographic Techniques for Alkenol Analysis

| Technique | Application | Key Features | Source |

|---|---|---|---|

| Multidimensional Gas Chromatography (MDGC) | Separation of trace volatile compounds in complex matrices. | Uses two or more columns with different selectivities; employs "heart-cutting" for targeted analysis. | researchgate.netnih.govnih.govacs.org |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Comprehensive profiling of complex volatile mixtures. | Provides a structured 2D chromatogram with high peak capacity. | unl.eduresearchgate.net |

| Enantioselective Chromatography | Separation of enantiomers. | Utilizes a chiral stationary phase (e.g., derivatized cyclodextrins). | gcms.czfrontiersin.org |

Advanced Research Directions and Future Perspectives on 3 Octen 2 Ol

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

While the general metabolic fate of aliphatic secondary alcohols involves interconversion with their corresponding ketones and subsequent conjugation for excretion, the specific enzymatic players and regulatory networks governing 3-octen-2-ol biosynthesis and metabolism remain largely uncharacterized. inchem.org Future research will likely focus on identifying and characterizing the specific enzymes, such as lipoxygenases and hydroperoxide lyases, that may be involved in its formation from fatty acid precursors, similar to the well-documented biosynthesis of its isomer, 1-octen-3-ol (B46169). wikipedia.orgnih.govjmb.or.kr Understanding these pathways is crucial, as even minor structural differences, like the position of the hydroxyl group, can lead to significantly different biological activities and ecological functions.